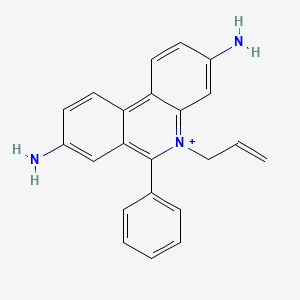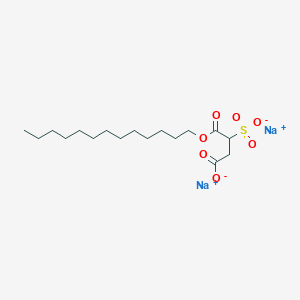
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is a chemical compound with the molecular formula C17H30Na2O7S. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its sulfonate group, which imparts water solubility, and a long hydrophobic alkyl chain, which provides surface activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate typically involves the following steps:
Esterification: The initial step involves the esterification of a suitable alcohol, such as tridecanol, with a butanoic acid derivative.
Sulfonation: The ester is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for esterification and sulfonation.
Purification: Employing purification techniques such as crystallization or distillation to obtain the pure compound.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted butanoate derivatives.
Applications De Recherche Scientifique
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate involves its ability to reduce surface tension and form micelles. The compound’s hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, facilitating the solubilization of hydrophobic compounds. This property is crucial in its applications as a surfactant and detergent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4-hexadecyl 2-sulphonatosuccinate: Similar in structure but with a longer alkyl chain.
Disodium laureth sulfosuccinate: Contains an ethoxylated alkyl chain, providing different surfactant properties.
Uniqueness
Disodium 4-oxo-3-sulfonato-4-(tridecyloxy)butanoate is unique due to its specific alkyl chain length and the presence of both sulfonate and ester functional groups. This combination imparts distinct solubility and surface activity characteristics, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
68133-71-1 |
|---|---|
Formule moléculaire |
C17H30Na2O7S |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
disodium;4-oxo-3-sulfonato-4-tridecoxybutanoate |
InChI |
InChI=1S/C17H32O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-17(20)15(14-16(18)19)25(21,22)23;;/h15H,2-14H2,1H3,(H,18,19)(H,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
QEYSCNOGYNCDLA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


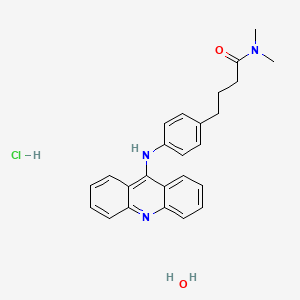
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
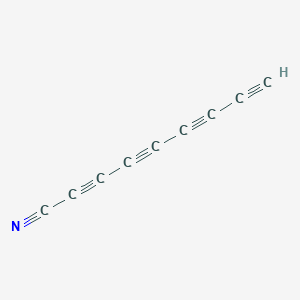

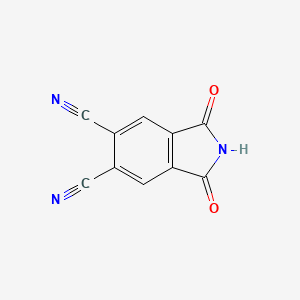

![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)

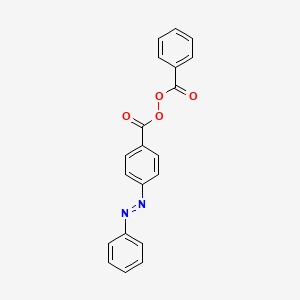

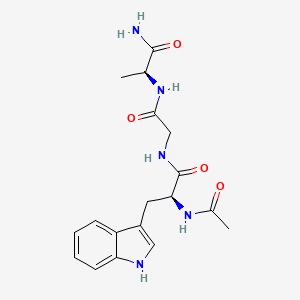
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
